molecular formula C8H7NO2 B080859 4-Hydroxymandelonitrile CAS No. 13093-65-7

4-Hydroxymandelonitrile

Cat. No. B080859
CAS RN: 13093-65-7
M. Wt: 149.15 g/mol
InChI Key: HOOOPXDSCKBLFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of enantiopure cyanohydrins, such as 4-Hydroxymandelonitrile, can be efficiently catalyzed by hydroxynitrile lyases. These enzymes are employed in the synthesis of key synthons for a variety of important chemicals. Notably, hydroxynitrile lyases partially purified from Prunus dulcis seeds have shown promising potential in the synthesis of (R)-mandelonitrile and related compounds, demonstrating high yield and enantiopurity (Yıldırım, Tükel, & Alagöz, 2014). Furthermore, microbial cell factories, such as engineered Escherichia coli, have been utilized for the production of 4-Hydroxymandelic acid, indicating a biotechnological approach to synthesizing related compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).

Molecular Structure Analysis

The molecular structure of 4-Hydroxymandelonitrile and its derivatives has been extensively studied, revealing insights into the enzymatic mechanisms involved in their synthesis. Studies on hydroxynitrile lyases, such as those from wild apricot (Prunus armeniaca), highlight the enzyme's role in the synthesis of enantiopure mandelonitrile with high selectivity and efficiency, emphasizing the significance of molecular structure in enzymatic catalysis (Asif & Bhalla, 2017).

Chemical Reactions and Properties

Hydroxynitrile lyases catalyze the decomposition of cyanohydrins, including 4-Hydroxymandelonitrile, into carbonyl compounds and hydrogen cyanide. This reaction underlines the versatility of these enzymes in both the synthesis and breakdown of cyanohydrins, demonstrating their potential in industrial applications for the production of enantiopure compounds (Hajnal et al., 2013).

Physical Properties Analysis

The physical properties of 4-Hydroxymandelonitrile derivatives have been explored to understand their stability and reactivity. The study of hydroxynitrile lyases from cyanogenic millipedes, for example, revealed enzymes with high specific activity and stability, offering insights into the physical properties that contribute to their catalytic efficiency (Yamaguchi et al., 2018).

Chemical Properties Analysis

Research on hydroxynitrile lyases and related enzymes has elucidated the chemical properties essential for the synthesis of 4-Hydroxymandelonitrile and its derivatives. The biochemical and structural characterization of these enzymes highlights their role in facilitating the cleavage and synthesis of cyanohydrins, reflecting the complex chemical properties underlying these reactions (Hussain et al., 2012).

Scientific Research Applications

1. Synthesis in Aqueous-Organic Biphasic Stirred Tank Batch Reactor

  • Summary of the Application: The conversion of 4-hydroxybenzaldehyde into ®-4-hydroxymandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase, was carried out in a biphasic system of aqueous buffer (pH 5.5) and methyl tert-butyl ether .
  • Methods of Application or Experimental Procedures: The process model consists of a description of the reaction kinetics, mass transfer kinetics and the mass balances for both the aqueous and the organic phase . The optimum aqueous phase volume fraction and required enzyme concentration were calculated at a temperature of 20°C for a batch operated stirred tank reactor .
  • Results or Outcomes: According to the process model, it was possible to convert 90% of the 4-hydroxybenzaldehyde into ®-4-hydroxymandelonitrile with 95% enantiomeric excess . The price optimum for this reaction was found at an aqueous phase volume of 17% of the total volume .

2. Inhibitory Effect on α-Glucosidase

  • Summary of the Application: 4-Hydroxymandelonitrile was found to have a relatively good inhibitory effect on α-glucosidase, indicating that it may play a role in hypoglycemic functions .
  • Methods of Application or Experimental Procedures: The inhibitory effect of 4-Hydroxymandelonitrile on α-glucosidase was discovered through metabolome analysis .
  • Results or Outcomes: The results suggest that 4-Hydroxymandelonitrile may contribute to the hypoglycemic functions of Polygonatum cyrtonema .

Safety And Hazards

The safety data sheet for DL-4-Hydroxymandelonitrile can be found in the reference .

Future Directions

Future research on the functions of these miRNAs and mRNAs related to the main active substances for pathological and biological regulation will be beneficial to provide theoretical guidance for the molecular breeding .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOPXDSCKBLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926975
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymandelonitrile

CAS RN

13093-65-7, 6851-36-1
Record name α,4-Dihydroxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13093-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymandelonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-Hydroxymandelonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The afore-mentioned process can not advantageously be employed to prepare cyanobisphenols wherein R1 is hydrogen. When R1 and all R2 are hydrogen, the following procedure is effective to prepare the cyanobisphenol. 4-Hydroxybenzaldehyde is reacted with sodium cyanide in the presence of sodium bisulfite to yield 4-hydroxymandelonitrile, a cyanohydrin which has the following formula. ##STR13## The reaction and conditions are described in Landenberg et al., "Synthesis of 3-Hydroxy-2(3)-Benzofuranone and of 4-Hydroxymandelic Acid", 58 J. Amer Chem Soc. 1292 (1936) and in Taylor, et al, "a-N,N-Dimethylaminophenylacetonitrile", 5 Organic Synthesis 437 (1962). 4-Hydroxymandelonitrile is then reacted with excess phenol in the presence of sulfuric acid at a temperature of about 55° C. to 60° C. to yield bis-(4-hydroxyphenyl)acetonitrile: ##STR14## A description of the reaction and its conditions is found in Schraufstatter, "Darstellung und Reaktionen von 4,4'-Dihydroxydiphenylacetonitril", 295 Arch. Pharm. 269 (1962).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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